![molecular formula C13H11ClF3N3OS B2825525 5-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1396635-42-9](/img/structure/B2825525.png)
5-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides . They have been a hot topic in the pesticide field for many years because of their excellent biological activity .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Chemical Reactions Analysis
Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .
Scientific Research Applications
Structure-Activity Relationship and Bioavailability
Research into compounds structurally related to 5-chloro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-carboxamide has focused on understanding the structure-activity relationship (SAR) to enhance oral bioavailability. A study by Palanki et al. (2000) explored modifications on the pyrimidine portion of related compounds to assess their cell-based activity and potential gastrointestinal permeability. They discovered that specific substitutions at various positions of the pyrimidine ring could maintain activity while improving Caco-2 permeability, a measure of oral bioavailability (Palanki et al., 2000).
Anticancer and Anti-Inflammatory Properties
Compounds with a similar structure have been synthesized and evaluated for their potential anticancer and anti-inflammatory properties. A study by Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds demonstrated higher inhibitory activity on COX-2 selectivity and showed promising results compared to sodium diclofenac, indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another area of research interest has been the antimicrobial properties of related compounds. Abdel-rahman et al. (2002) reported on the synthesis of new pyridothienopyrimidines and pyridothienotriazines, evaluating their in vitro antimicrobial activities. Their findings contribute to the understanding of how structural variations in these compounds influence their effectiveness against various microbial strains (Abdel-rahman et al., 2002).
Synthesis and Biological Evaluation for Various Activities
Research by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives explored their synthesis and biological evaluation as anticancer and anti-5-lipoxygenase agents. These studies are crucial for developing new therapeutic agents, highlighting the versatile pharmacological potential of compounds within this chemical class (Rahmouni et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c1-7-6-9(13(15,16)17)20-11(19-7)4-5-18-12(21)8-2-3-10(14)22-8/h2-3,6H,4-5H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEFOQPFYYNFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=C(S2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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